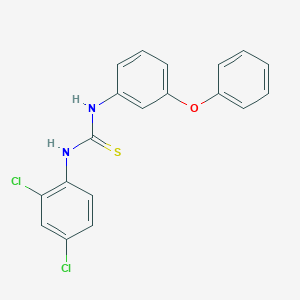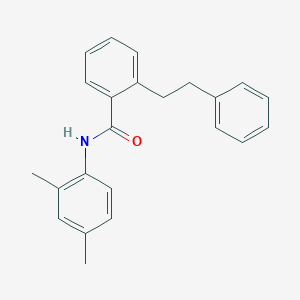
N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea, also known as DCPPT, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DCPPT is a member of the thiourea family of compounds, which have been found to exhibit a wide range of biological activities.
作用機序
The mechanism of action of N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. For example, N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea has also been found to bind to the estrogen receptor, which may explain its anti-cancer effects.
Biochemical and Physiological Effects
N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea has been found to exhibit a range of biochemical and physiological effects in various animal models and cell cultures. For example, N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea has been found to reduce the production of inflammatory cytokines in human immune cells, which may explain its anti-inflammatory effects. N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea has also been found to induce apoptosis (programmed cell death) in cancer cells, which may explain its anti-cancer effects.
実験室実験の利点と制限
One advantage of N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea is its relatively low cost and ease of synthesis, which makes it a useful tool for scientific research. However, one limitation of N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea is its relatively low solubility in water, which may limit its use in certain experimental settings.
将来の方向性
There are many potential future directions for research on N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea. One area of interest is the development of new thiourea derivatives with improved biological activity and selectivity. Another area of interest is the study of N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea's potential applications in environmental science, particularly its ability to degrade persistent organic pollutants. Finally, further research is needed to fully understand the mechanism of action of N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea and its potential as a therapeutic agent for various diseases.
合成法
N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea can be synthesized through a multi-step process involving the reaction of 2,4-dichlorophenyl isocyanate with 3-phenoxyaniline in the presence of a thiourea catalyst. The resulting product is purified through a series of recrystallization steps to yield pure N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea.
科学的研究の応用
N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea has been studied for its potential applications in a variety of scientific research fields, including pharmacology, toxicology, and environmental science. In pharmacology, N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. In toxicology, N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea has been used as a model compound to study the toxicity of other thiourea derivatives. In environmental science, N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea has been studied for its potential to degrade persistent organic pollutants in soil and water.
特性
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(3-phenoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2OS/c20-13-9-10-18(17(21)11-13)23-19(25)22-14-5-4-8-16(12-14)24-15-6-2-1-3-7-15/h1-12H,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEZEYFNGSIDAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)NC(=S)NC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-hydroxy-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione-d_1_](/img/structure/B6010918.png)
![4-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1,3-oxazole-5-carboxamide](/img/structure/B6010927.png)
![4-[1-hydroxy-2-(4-phenyl-4H-1,2,4-triazol-3-yl)vinyl]-1,3-benzenediol](/img/structure/B6010928.png)

![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-(methoxymethyl)-2-thiophenecarboxamide](/img/structure/B6010949.png)
![4,6-bis[(4-ethoxybenzyl)thio]-5-pyrimidinamine](/img/structure/B6010954.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(4-ethoxyphenyl)-1,5-dihydro-4H-imidazol-4-one](/img/structure/B6010958.png)
![2-amino-5-(2,5-dimethoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6010965.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-(1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-4-piperidinyl)propanamide](/img/structure/B6010973.png)
![1-[4-(3-methoxyphenoxy)but-2-yn-1-yl]-4-methylpiperazine hydrochloride](/img/structure/B6010980.png)
![N-({1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-2-thiophenecarboxamide](/img/structure/B6010984.png)
![7-(cyclobutylmethyl)-2-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6010987.png)
![6-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6010998.png)
